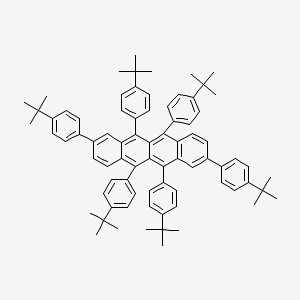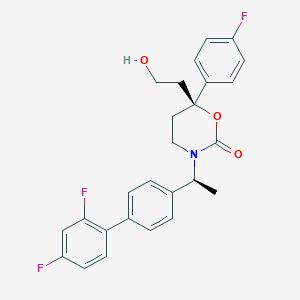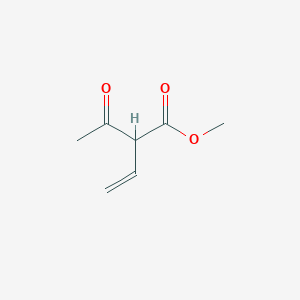![molecular formula C23H29N3 B14190276 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole CAS No. 918481-36-4](/img/structure/B14190276.png)
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a phenylpropyl group, which is linked to an indole moiety through an ethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Indole Moiety: The final step involves coupling the substituted piperazine with an indole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the indole ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential as a ligand for various biological receptors, including serotonin receptors.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, depending on the receptor subtype and the specific structural features of the compound. The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in intracellular signaling pathways and ultimately affecting cellular function.
相似化合物的比较
Similar Compounds
3-{2-[4-(3-Phenylpropyl)piperidin-1-yl]ethyl}-1H-indole: This compound features a piperidine ring instead of a piperazine ring.
3-{2-[4-(3-Phenylpropyl)morpholin-1-yl]ethyl}-1H-indole: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings. The piperazine ring can influence the compound’s binding affinity to receptors, its metabolic stability, and its ability to cross biological membranes.
属性
CAS 编号 |
918481-36-4 |
|---|---|
分子式 |
C23H29N3 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
3-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-2-7-20(8-3-1)9-6-13-25-15-17-26(18-16-25)14-12-21-19-24-23-11-5-4-10-22(21)23/h1-5,7-8,10-11,19,24H,6,9,12-18H2 |
InChI 键 |
XZVLHTVGXFMMOG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
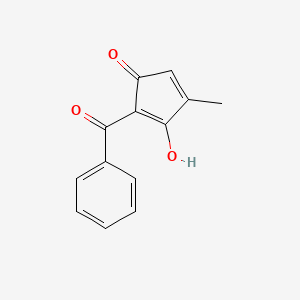
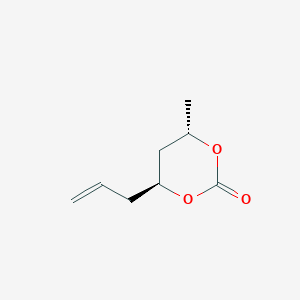
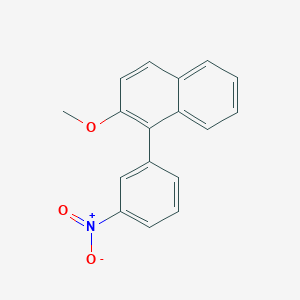
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)
